molecular formula C6H7NO2S2 B1297121 (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid CAS No. 5685-17-6

(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid

Cat. No. B1297121
CAS RN: 5685-17-6
M. Wt: 189.3 g/mol
InChI Key: SMTQOYIRMDGTAY-UHFFFAOYSA-N
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Description

“(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C6H7NO2S2 and a molecular weight of 189.26 . It is used for proteomics research .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide was synthesized to determine their antimicrobial activity and feasible structure–activity relationships .

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives are recognized for their versatile bioactivity, making them crucial scaffolds in medicinal chemistry. Their importance is highlighted by their presence in many therapeutics, showing a range of biological activities including antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory properties. Recent approaches in the synthesis of thiazole compounds have opened new avenues for drug discovery, showcasing their role in the development of new drug molecules with innovative modes of action (Sharma et al., 2019).

Pharmacological Evaluation and Molecular Docking

The synthesis and pharmacological evaluation of benzofused thiazole derivatives have been studied for their antioxidant and anti-inflammatory activities. These studies involve molecular docking to understand the interaction between newly synthesized thiazole compounds and various drug targets or enzymes. Such research underscores the potential of thiazole derivatives as alternative agents for antioxidant and anti-inflammatory therapies, highlighting the innovative pathways for therapeutic intervention (Raut et al., 2020).

Bioactivity and Recent Studies

A review of the most recent studies on the bioactivity of thiazolidin-4-ones, a closely related class to thiazole derivatives, revealed significant biological activities. These include antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The review also discussed the impact of various substituents on the molecules' biological activity, providing valuable insights for the design of new, more efficient drug agents within the thiazolidin-4-ones class (Mech et al., 2021).

Safety And Hazards

The safety and hazards associated with “(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid” are not specified in the available literature. It is recommended to handle this compound with appropriate safety precautions as with any chemical substance .

Future Directions

The future directions for research on “(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This compound could also be studied for its potential biological activities, given the known activities of related thiazole derivatives .

properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-4-2-10-6(7-4)11-3-5(8)9/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTQOYIRMDGTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349406
Record name (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid

CAS RN

5685-17-6
Record name 2-[(4-Methyl-2-thiazolyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5685-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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